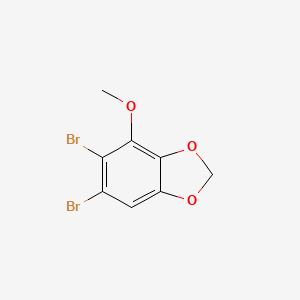
5,6-Dibromo-4-methoxy-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromo-4-methoxy-1,3-benzodioxole (DMBD) is a heterocyclic aromatic compound containing a benzene ring with a dibromo-methoxy substituent. It is a highly reactive compound, and has a wide range of applications in the fields of organic synthesis, materials science, and drug synthesis. DMBD is an important intermediate for the production of a variety of organic compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It is also used as a starting material in the synthesis of polymers and polymeric materials.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 5,6-Dibromo-4-methoxy-1,3-benzodioxole can be achieved through a series of reactions starting from commercially available starting materials.
Starting Materials
4-methoxyphenol, 2,3-dibromopropene, sodium hydroxide, sodium iodide, sodium hydride, dimethylformamide, acetic acid, hydrogen peroxide
Reaction
Step 1: 4-methoxyphenol is reacted with 2,3-dibromopropene in the presence of sodium hydroxide to form 5-bromo-6-methoxy-1,3-benzodioxole., Step 2: The resulting product from step 1 is then reacted with sodium iodide and sodium hydride in dimethylformamide to form 5,6-dibromo-4-methoxy-1,3-benzodioxole., Step 3: The final step involves the oxidation of the product from step 2 with hydrogen peroxide in acetic acid to yield the desired compound, 5,6-Dibromo-4-methoxy-1,3-benzodioxole.
Mécanisme D'action
The mechanism of action of 5,6-Dibromo-4-methoxy-1,3-benzodioxole is not fully understood. However, it is believed that the bromine substituents on the aromatic ring are responsible for its reactivity. The bromine substituents are known to increase the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. In addition, the presence of the methoxy group on the aromatic ring is thought to facilitate the formation of a cyclic intermediate during the reaction.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5,6-Dibromo-4-methoxy-1,3-benzodioxole are not well understood. It is known to be a highly reactive compound, and has been used as an intermediate in the synthesis of a variety of biologically active compounds. However, the exact effects of 5,6-Dibromo-4-methoxy-1,3-benzodioxole on biological systems are not known.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5,6-Dibromo-4-methoxy-1,3-benzodioxole for lab experiments is its high reactivity. This makes it an ideal starting material for the synthesis of a variety of organic compounds. In addition, it is relatively easy to synthesize and can be prepared in large quantities. However, 5,6-Dibromo-4-methoxy-1,3-benzodioxole is a highly toxic compound, and should be handled with caution.
Orientations Futures
The potential applications of 5,6-Dibromo-4-methoxy-1,3-benzodioxole are numerous and varied. Further research is needed to fully understand its mechanism of action, its biochemical and physiological effects, and its potential applications in the field of drug discovery. In addition, further research is needed to develop more efficient and cost-effective methods for its synthesis. Finally, further research is needed to develop safer and more environmentally friendly methods for its use in the laboratory.
Applications De Recherche Scientifique
5,6-Dibromo-4-methoxy-1,3-benzodioxole has been extensively studied for its potential applications in the field of organic synthesis. It is used as a building block for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It has also been used as a starting material in the synthesis of polymers and polymeric materials. In addition, 5,6-Dibromo-4-methoxy-1,3-benzodioxole has been studied for its potential application in the field of drug discovery. It has been used as a starting material for the synthesis of a variety of biologically active compounds, including anti-cancer drugs, antibiotics, and anti-inflammatory agents.
Propriétés
IUPAC Name |
5,6-dibromo-4-methoxy-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-11-8-6(10)4(9)2-5-7(8)13-3-12-5/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTAWJAXESWEPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1Br)Br)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dibromo-4-methoxy-1,3-benzodioxole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,3-Dichloro-2,3,6,6,7,7,8,8,9,9-decafluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B6312453.png)





![[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride](/img/structure/B6312474.png)



